molecular formula C16H22N2O4 B2755106 4-(1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034496-18-7

4-(1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No.: B2755106
CAS No.: 2034496-18-7
M. Wt: 306.362
InChI Key: IWMOUDKTHWENMA-UHFFFAOYSA-N
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Description

The compound “4-(1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)morpholine-3,5-dione” is a complex organic molecule that contains a cyclohexene ring, a piperidine ring, and a morpholine dione group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The cyclohexene ring would likely introduce some degree of unsaturation into the molecule, while the piperidine and morpholine rings would add elements of polarity and potential hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could increase its rigidity and potentially its melting point .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis : The compound has been studied in the context of synthesizing exo- and endocyclic enamino derivatives, demonstrating its utility in producing various organic compounds through condensation reactions. These reactions often yield products with potential applications in medicinal chemistry and material science (Rubinov, Rubinova, & Lakhvich, 2011).

  • Structural Studies : Structural analyses of derivatives, including crystal structure examinations, have been performed to understand the molecular configuration, which is essential for designing drugs with specific target interactions. Such studies offer insights into the stereochemistry and physical properties of compounds derived from or related to the chemical (Aydinli, Sayil, & Ibiş, 2010).

  • Enamine Chemistry : The compound and its derivatives play a role in enamine chemistry, indicating its importance in synthetic organic chemistry for constructing complex molecules. Enamines are versatile intermediates in organic synthesis, and their formation, manipulation, and application in creating biologically active compounds underscore the relevance of such chemicals in research and development (Brown, Damm, Dunitz, Eschenmoser, Hobi, & Kratky, 1978).

  • Bioactive Compound Synthesis : Research has focused on condensing iminodiacetic acid with various amines under specific conditions to yield piperazine-2,6-dione derivatives. Such compounds have been evaluated for their anticancer activity, suggesting the potential of derivatives of the original compound for therapeutic applications (Kumar, Kumar, Roy, & Sondhi, 2013).

Applications in Drug Discovery and Material Science

  • Drug Discovery : The structural modification and synthesis of analogs based on the original compound provide a foundation for discovering new therapeutic agents. The ability to inhibit specific enzymes or interact with biological targets makes these derivatives valuable in the development of drugs for treating various diseases (Hartmann, Batzl, Pongratz, & Mannschreck, 1992).

  • Material Science : Beyond biomedical applications, the synthesis and manipulation of compounds related to "4-(1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)morpholine-3,5-dione" contribute to material science, particularly in creating polymers and other materials with specific properties. These advancements pave the way for developing new materials with applications in various industries.

Future Directions

The future directions for this compound would likely depend on its intended use. If it shows promise as a drug, for example, future research could focus on optimizing its structure to improve its efficacy and reduce any potential side effects .

Properties

IUPAC Name

4-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]morpholine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c19-14-10-22-11-15(20)18(14)13-6-8-17(9-7-13)16(21)12-4-2-1-3-5-12/h1-2,12-13H,3-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMOUDKTHWENMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(CC2)N3C(=O)COCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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